molecular formula C12H12N2O3 B5115607 (2-furylmethyl)(2-methyl-4-nitrophenyl)amine

(2-furylmethyl)(2-methyl-4-nitrophenyl)amine

Cat. No. B5115607
M. Wt: 232.23 g/mol
InChI Key: WZLIESNRQAOHEK-UHFFFAOYSA-N
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Description

(2-furylmethyl)(2-methyl-4-nitrophenyl)amine, also known as FMNPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized through a multi-step process involving the use of various reagents and catalysts. FMNPA has been shown to exhibit unique biochemical and physiological effects, making it a valuable tool for investigating biological processes. In

Mechanism of Action

The mechanism of action of (2-furylmethyl)(2-methyl-4-nitrophenyl)amine is not fully understood, but it is believed to involve the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This covalent bonding can result in changes to the structure and function of these biomolecules, which can then be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects
(2-furylmethyl)(2-methyl-4-nitrophenyl)amine has been shown to exhibit unique biochemical and physiological effects, making it a valuable tool for investigating biological processes. This compound has been shown to selectively bind to certain amino acids and nucleotides, which can be used to study their transport and metabolism in cells. (2-furylmethyl)(2-methyl-4-nitrophenyl)amine has also been shown to inhibit the activity of certain enzymes, such as protein kinases, which can be used to study their role in various cellular processes.

Advantages and Limitations for Lab Experiments

(2-furylmethyl)(2-methyl-4-nitrophenyl)amine has several advantages as a tool for scientific research. This compound is relatively easy to synthesize and has a high yield, making it a cost-effective option for lab experiments. (2-furylmethyl)(2-methyl-4-nitrophenyl)amine is also highly selective in its binding to certain biomolecules, which can be useful for studying specific cellular processes. However, (2-furylmethyl)(2-methyl-4-nitrophenyl)amine also has some limitations. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, (2-furylmethyl)(2-methyl-4-nitrophenyl)amine can be difficult to work with due to its sensitivity to light and air.

Future Directions

There are several future directions for research involving (2-furylmethyl)(2-methyl-4-nitrophenyl)amine. One area of interest is the development of new fluorescent probes based on (2-furylmethyl)(2-methyl-4-nitrophenyl)amine, which could be used to study a wider range of biomolecules and cellular processes. Another area of interest is the investigation of the mechanism of action of (2-furylmethyl)(2-methyl-4-nitrophenyl)amine, which could provide insights into the structure and function of biomolecules. Finally, (2-furylmethyl)(2-methyl-4-nitrophenyl)amine could be used as a starting point for the development of new drugs and therapies for various diseases and conditions.

Synthesis Methods

The synthesis of (2-furylmethyl)(2-methyl-4-nitrophenyl)amine involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-furylmethylamine with 2-methyl-4-nitrophenyl isocyanate in the presence of a base catalyst. This reaction yields the intermediate product, which is then further reacted with a reducing agent to produce the final product, (2-furylmethyl)(2-methyl-4-nitrophenyl)amine. The overall yield of this process is approximately 60%, making it a relatively efficient method for synthesizing (2-furylmethyl)(2-methyl-4-nitrophenyl)amine.

Scientific Research Applications

(2-furylmethyl)(2-methyl-4-nitrophenyl)amine has been shown to have potential applications in scientific research, particularly in the field of biochemistry. This compound has been used as a fluorescent probe to study the binding and transport of various biomolecules, such as amino acids and nucleotides. (2-furylmethyl)(2-methyl-4-nitrophenyl)amine has also been used to investigate the structure and function of proteins and enzymes, as well as to study the mechanisms of various cellular processes, such as signal transduction and apoptosis.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-9-7-10(14(15)16)4-5-12(9)13-8-11-3-2-6-17-11/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLIESNRQAOHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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